

Application Notes and Protocols: Assessing T-Cell Proliferation with Hpk1-IN-9

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Compound of Interest

Compound Name: *Hpk1-IN-9*

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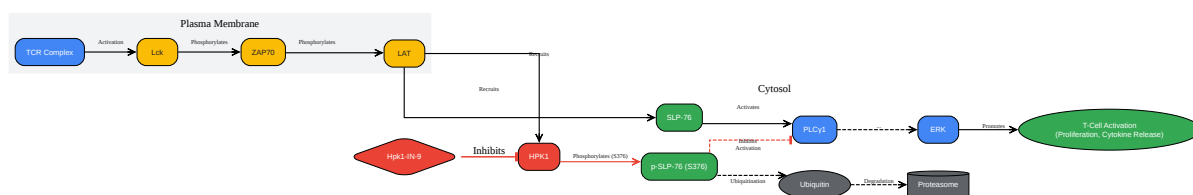
Introduction

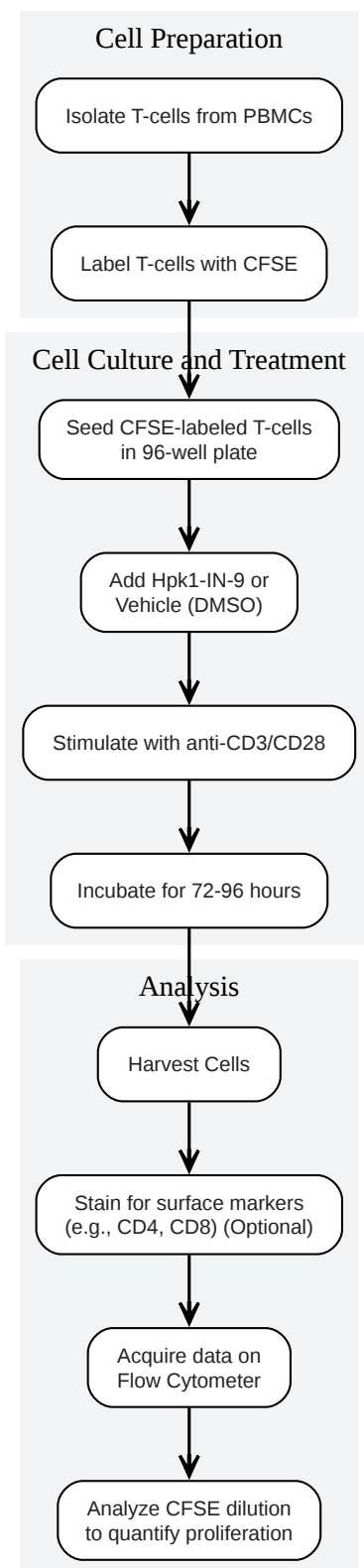
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.^{[1][2]} Predominantly expressed in hematopoietic cell lineages, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.^{[2][3]} Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.^{[1][4]} This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and proteasomal degradation of SLP-76.^{[1][5][6]} The degradation of SLP-76 destabilizes the TCR signaling complex and curtails downstream signaling cascades, including the phosphorylation of PLC γ 1 and ERK, which are essential for T-cell activation, cytokine production, and proliferation.^{[1][6]}

Given its role as an intracellular immune checkpoint, pharmacological inhibition of HPK1 presents a promising strategy for enhancing anti-tumor immunity.^{[3][7]} Small molecule inhibitors of HPK1 have been shown to enhance T-cell activation, increase the production of effector cytokines such as IL-2 and IFN- γ , and boost T-cell proliferation.^{[1][2][8]} **Hpk1-IN-9** is a tool compound used to investigate the therapeutic potential of HPK1 inhibition. These application notes provide a detailed protocol for assessing the effect of **Hpk1-IN-9** on T-cell proliferation.

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway.





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